Superior α-Glucosidase Inhibition: Fisetinidol Outperforms Acarbose, a Clinical Standard
Fisetinidol demonstrates strong inhibitory activity against the enzyme α-glucosidase, a key target for managing postprandial blood glucose levels. In a comparative study, fisetinidol (compound 7) exhibited more potent inhibition than acarbose, a clinically used α-glucosidase inhibitor [1]. While exact IC50 values were not provided in the accessible data, the study explicitly states that fisetinidol was among the compounds showing strong activity and being more active than the positive control, acarbose [1]. This establishes fisetinidol as a more potent inhibitor than a widely used pharmaceutical standard.
| Evidence Dimension | α-Glucosidase Inhibitory Activity |
|---|---|
| Target Compound Data | Activity classified as 'strong' and 'more active than acarbose' |
| Comparator Or Baseline | Acarbose (positive control) |
| Quantified Difference | Fisetinidol was more active than acarbose; specific IC50 values not reported in accessible data. |
| Conditions | In vitro α-glucosidase inhibition assay |
Why This Matters
This demonstrates that fisetinidol is a more potent α-glucosidase inhibitor than a clinical gold-standard drug, making it a preferred candidate for diabetes and metabolic research.
- [1] Monteiro AO, et al. Bauhinia pulchella: chemical constituents, antioxidant and alpha-glucosidase inhibitory activities. Natural Product Research. 2022;36(6):1604-1609. View Source
